Methyl 4,5-dimethylthiophene-2-carboxylate
Overview
Description
“Methyl 4,5-dimethylthiophene-2-carboxylate” is a chemical compound with the molecular formula C8H10O2S and a molecular weight of 170.23 g/mol. It is closely related to “Methyl 3-hydroxy-4,5-dimethylthiophene-2-carboxylate”, which has a molecular weight of 186.23 .
Synthesis Analysis
The synthesis of thiophene derivatives, such as “this compound”, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C8H10O2S. This indicates that the compound contains eight carbon atoms, ten hydrogen atoms, two oxygen atoms, and one sulfur atom.Chemical Reactions Analysis
Thiophene derivatives, such as “this compound”, are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis
“this compound” is a solid compound . It should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Synthesis and Electrochemical Properties :
- Electrochemical Reduction : Methyl 3-Halo-1-benzothiophene-2-carboxylates, which are structurally related to Methyl 4,5-dimethylthiophene-2-carboxylate, have been synthesized and studied for their electrochemical behavior. The reduction process follows an ECE mechanism (electron - chemical step - electron) (Rejňák et al., 2004).
- Friedel-Crafts Synthesis : Thiophene and dimethylthiophene react with isothiocyanates to form N-substituted carbothioamides, which are important in the development of thiophene-based compounds (Jagodziński et al., 1986).
Medicinal Chemistry Applications :
- Antioxidant and Anti-Inflammatory Activities : Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates show significant in vitro antioxidant and in vivo anti-inflammatory activities (Madhavi & Sreeramya, 2017).
- Antiproliferative Activity : Novel thiophene derivatives, including ethyl-4,5-dimethyl-2-(3-(3,4,5-trimethoxyphenyl)thioureido)thiophene-3-carboxylate, have shown antiproliferative activity against various cancer cell lines (Ghorab et al., 2013).
Organocatalysis :
- Dimerization of Olefins : Methyl methacrylate's tail-to-tail dimerization, mediated by N-heterocyclic carbene catalysts, indicates potential applications in organic synthesis and material science. Such processes involve the formation of compounds like dimethyl 2,5-dimethyl-2-hexenedioate (Matsuoka et al., 2011).
Safety and Hazards
Future Directions
Thiophene-based analogs, such as “Methyl 4,5-dimethylthiophene-2-carboxylate”, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions of “this compound” could involve further exploration of its potential biological activities and applications in various fields.
Properties
IUPAC Name |
methyl 4,5-dimethylthiophene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-5-4-7(8(9)10-3)11-6(5)2/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXADHBPGMPBSBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434084 | |
Record name | Methyl 4,5-dimethylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168850-69-9 | |
Record name | Methyl 4,5-dimethyl-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168850-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4,5-dimethylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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